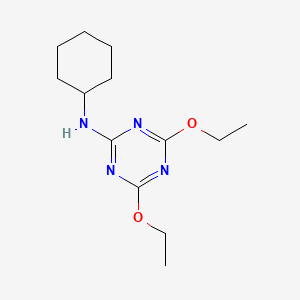![molecular formula C20H19NO2S B5728390 N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide (ETP-46464) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 belongs to the family of naphthamides, which are known to exhibit various biological activities.
Wirkmechanismus
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide exerts its biological activity by binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of proteins in cells, which triggers the induction of apoptosis in cancer cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the activity of 5-lipoxygenase by binding to its active site, which leads to the inhibition of the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide also inhibits the production of inflammatory mediators, which leads to the reduction of inflammation. It has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in lab experiments is its specificity for the proteasome and 5-lipoxygenase enzymes, which makes it a useful tool for studying their biological functions. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to develop more potent analogs of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide with improved solubility and specificity for the proteasome and 5-lipoxygenase enzymes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide in vivo.
Synthesemethoden
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide is synthesized using a multi-step process that involves the reaction of 4-ethylthiophenol with 2-naphthoyl chloride in the presence of a base to form the intermediate product, 2-(4-ethylthiophenyl)-1-naphthalenol. This intermediate product is then reacted with methyl iodide in the presence of a base to form the final product, N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of the enzyme, 5-lipoxygenase, which is responsible for the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-3-24-16-11-9-15(10-12-16)21-20(22)18-13-8-14-6-4-5-7-17(14)19(18)23-2/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFKFUIALKLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylsulfanylphenyl)-1-methoxynaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)


![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)


![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)